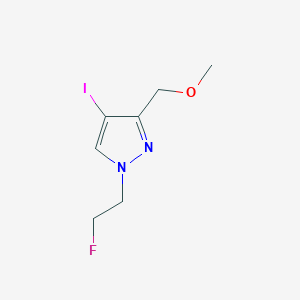

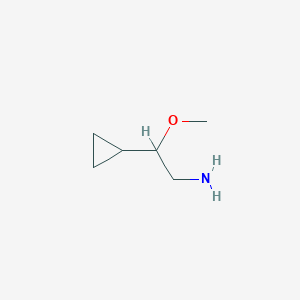

![molecular formula C18H15F3N2O3S B2398410 4-oxo-N-(2-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898463-04-2](/img/structure/B2398410.png)

4-oxo-N-(2-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a sulfonamide derivative with a trifluoromethyl group attached to a phenyl ring. Sulfonamides are a class of compounds widely used in medicine for their antibacterial properties . The trifluoromethyl group is a common feature in many pharmaceuticals, enhancing their metabolic stability and lipophilicity .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the sulfonamide group and the trifluoromethyl group. Trifluoromethyl groups are generally considered to be stable under a variety of conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase its lipophilicity, potentially affecting its absorption and distribution in the body .Wissenschaftliche Forschungsanwendungen

Sulfonamide Hybrids and Biological Activity

Sulfonamides represent a crucial class of drugs due to their diverse pharmacological activities. These activities include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain properties. The versatility of sulfonamides stems from their general formula, R-SO2NHR', which allows for a wide range of modifications and the creation of hybrid compounds incorporating various organic compounds. These modifications lead to the development of two-component sulfonamide hybrids with enhanced biological activities. Recent advances in the field have focused on designing sulfonamide hybrids containing coumarin, indole, quinoline, isoquinoline, chalcone, and other pharmacologically active scaffolds, highlighting the importance of sulfonamide compounds in developing new therapeutic agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Synthesis and Structural Modifications

The synthesis and structural modifications of sulfonamide compounds are areas of significant interest. Research into polymorphic modifications of related compounds, such as 1H-pyrrolo[3,2,1-ij]quinoline derivatives, has revealed their potential as new remedies for hypertension due to their strong diuretic properties. These studies also provide insights into the differences in crystal packing and the organization levels within the crystal structures, which can influence the compound's biological activity (Shishkina et al., 2018).

Novel Synthesis Methods

Further research into the synthesis of ring-fluorinated isoquinolines and quinolines has shown that sulfonamide moieties can undergo intramolecular substitution, leading to the creation of fluorinated derivatives. This highlights the potential for novel synthesis methods in creating compounds with specific properties, such as increased efficacy or reduced toxicity (Ichikawa, Sakoda, Moriyama, & Wada, 2006).

Wirkmechanismus

Eigenschaften

IUPAC Name |

11-oxo-N-[2-(trifluoromethyl)phenyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O3S/c19-18(20,21)14-3-1-2-4-15(14)22-27(25,26)13-9-11-5-6-16(24)23-8-7-12(10-13)17(11)23/h1-4,9-10,22H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRWEHFHMNJMGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

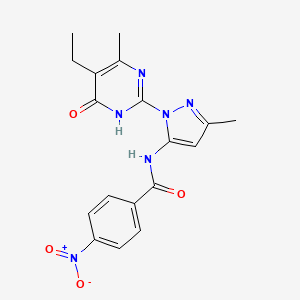

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2398329.png)

![6-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3-one](/img/structure/B2398337.png)

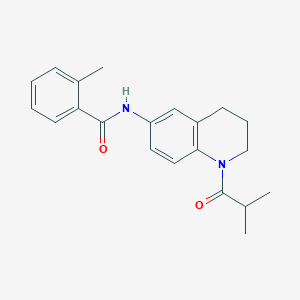

![2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2398340.png)

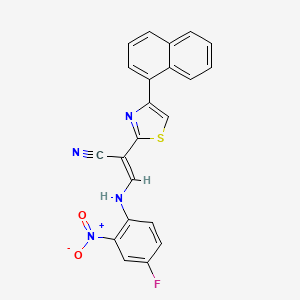

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2398341.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2398343.png)

![[3,4-Bis(fluoranyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2398345.png)

![3-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2398347.png)

![N-benzyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2398349.png)